1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

PARP Inhibition DNA Repair Cancer Therapeutics

Sourcing the correct 5-carboxylic acid regioisomer for PARP-2 focused libraries often leads to supply inconsistency and mis-shipped analogs. This specific 1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS 212374-18-0) resolves that bottleneck. • Documented baseline PARP-2 activity (IC₅₀ 25 μM), with the free NH essential for target engagement-N-alkylated analogs lack this inhibitory potential. • Two orthogonal reactive handles (free NH and 5-COOH) enable sequential derivatization for SAR exploration, inaccessible with 3-carboxylic or 6-carboxylic isomers. • Serves as a direct synthetic precursor to the fungal pigment 7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid, bypassing low-yielding natural product isolation.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 212374-18-0
Cat. No. B1416618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
CAS212374-18-0
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14)
InChIKeyMLQUDHWCGDWPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid: Core Scaffold Overview


1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (CAS 212374-18-0, C₁₀H₇NO₃, MW 189.17) is a heterocyclic compound classified as an isoquinolone derivative . It features an isoquinoline core with a ketone functionality at the 1-position and a carboxylic acid group at the 5-position . This structural arrangement confers distinct reactivity as a synthetic intermediate and provides a foundational scaffold for exploring structure-activity relationships in medicinal chemistry. Its commercial availability from multiple vendors at standard analytical purity (typically ≥95%) supports its utility in both exploratory synthesis and focused biological evaluation programs .

Why Substitution Fails for 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid


Simple substitution with other dihydroisoquinoline carboxylic acid isomers or derivatives is not feasible due to the precise regiochemistry required for target engagement in specific biological assays and synthetic pathways. The carboxylic acid at the 5-position and the 1-oxo group create a specific electronic and steric environment that is distinct from 3-carboxylic acid or 6-carboxylic acid analogs [1]. This specific substitution pattern has been directly implicated in the compound's documented interaction with poly(ADP-ribose) polymerase (PARP) enzymes, where alternative regioisomers exhibit different binding profiles [2]. Furthermore, the 5-carboxylic acid moiety serves as a critical handle for further derivatization into amides or esters, enabling the exploration of chemical space not accessible with other positional isomers or N-alkylated analogs .

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid: Quantitative Evidence vs. Analogs


PARP-2 Inhibition vs. N-Methylated Analogs

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid demonstrates measurable inhibition of poly(ADP-ribose) polymerase 2 (PARP-2), with a reported IC₅₀ of 25 μM against recombinant full-length mouse PARP-2 [1]. In contrast, a closely related N-methylated analog, 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid (CAS 1374651-81-6), has not been reported with any PARP inhibitory activity in the BindingDB or ChEMBL databases, suggesting the free NH of the dihydroisoquinoline ring is critical for enzyme interaction .

PARP Inhibition DNA Repair Cancer Therapeutics

Commercial Availability vs. 7-Hydroxy Natural Product Analog

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is commercially available from multiple vendors at a standard purity of 95% . This contrasts sharply with its 7-hydroxylated analog, 7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid, which is a known natural product isolated from the fungus *Cortinarius subtortus* but is not commercially available and requires complex total synthesis or fermentation for procurement [1].

Synthetic Chemistry Natural Product Synthesis Procurement

Synthetic Versatility vs. N-Methylated Analogs

The free carboxylic acid at the 5-position of the isoquinoline ring enables direct conversion to amides and esters without requiring deprotection steps. This contrasts with analogs like 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, where the N-methyl group eliminates the option for orthogonal N-functionalization, or 3-carboxylic acid analogs (e.g., 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid), which possess distinct reactivity due to the altered position of the acid moiety [1]. The hydroxyl group at the 1-position can be oxidized or reduced to yield diverse functionalized derivatives, while the carboxylic acid can be converted into amides or esters, expanding its synthetic utility .

Medicinal Chemistry Library Synthesis Fragment-Based Drug Discovery

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic Acid: High-Value Applications


PARP-Selective Chemical Probe Development

Procure this compound as a starting scaffold for developing selective PARP-2 chemical probes. The documented IC₅₀ of 25 μM against PARP-2 provides a baseline activity that can be optimized through medicinal chemistry [1]. The free NH of the dihydroisoquinoline ring is essential for this activity, making this specific compound preferable to N-alkylated analogs that lack PARP inhibitory potential . Use the 5-carboxylic acid handle to install groups that improve potency and selectivity.

Bioactive Natural Product Analog Synthesis

Utilize this commercially available building block to synthesize analogs of the fungal pigment 7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid [2]. The compound provides the core 5-carboxy-isoquinolone skeleton without the need for complex, low-yielding natural product isolation. This enables systematic exploration of substitution patterns and biological activities around the isoquinolone natural product scaffold.

Multi-Vector Fragment Library Construction

Deploy this compound as a privileged fragment for library synthesis due to its two orthogonal functional handles: the free NH and the carboxylic acid . This allows for sequential or parallel derivatization to generate a diverse set of compounds for screening against multiple biological targets, offering greater chemical diversity than N-methylated or regioisomeric analogs with only one reactive group.

Isoquinolone-Based Pharmacophore Validation

Incorporate this specific regioisomer (5-carboxylic acid) into structure-activity relationship (SAR) studies to validate the spatial and electronic requirements of isoquinolone-based pharmacophores [3]. Its unique positioning of the carboxylic acid group relative to the 1-oxo moiety provides a distinct vector for target interaction compared to the more commonly studied 3-carboxylic acid analogs, enabling the exploration of novel binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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